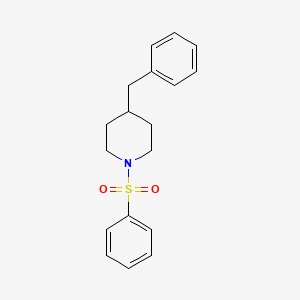

4-benzyl-1-(phenylsulfonyl)piperidine

Descripción general

Descripción

4-Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . The empirical formula is C12H18ClNO2S and the molecular weight is 275.79 .

Synthesis Analysis

The synthesis of 4-Benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of 4-Benzylpiperidine includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The IUPAC name is 4-(phenylmethyl)piperidine .Chemical Reactions Analysis

4-Benzylpiperidine acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .Physical And Chemical Properties Analysis

The molecular weight of 4-Benzylpiperidine is 175.2701 . The IUPAC Standard InChI is InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 .Aplicaciones Científicas De Investigación

Organic Synthesis

4-benzyl-1-(phenylsulfonyl)piperidine is a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a versatile building block for constructing complex molecules. It can undergo nucleophilic substitution reactions due to the presence of the phenylsulfonyl group, which is a good leaving group. This compound is also used in the synthesis of piperidine derivatives, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 4-benzyl-1-(phenylsulfonyl)piperidine plays a crucial role in the development of new drugs. It serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored for their monoamine releasing properties, which could be beneficial in treating neurological disorders .

Pharmacology

The pharmacological significance of 4-benzyl-1-(phenylsulfonyl)piperidine derivatives lies in their ability to modulate biological targets. They are investigated for their activity as monoamine oxidase inhibitors (MAOIs) and their selectivity in releasing neurotransmitters like dopamine and norepinephrine, which could lead to new treatments for psychiatric conditions .

Drug Discovery

In the field of drug discovery, the piperidine nucleus, to which 4-benzyl-1-(phenylsulfonyl)piperidine belongs, is recognized for its importance in the production of drugs. Piperidine derivatives are being utilized in various therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. This compound’s derivatives are also being studied for their role in preventing brain damage due to their NMDA antagonist pharmacology .

Chemistry Research

Research in chemistry often involves the use of 4-benzyl-1-(phenylsulfonyl)piperidine as a reagent or catalyst in synthetic pathways. It is used in the synthesis of heterocycles, which are core structures in many drugs and agrochemicals. Its derivatives are also used in the study of reaction mechanisms and the development of new synthetic methods .

Industrial Applications

While not directly used in industrial applications, 4-benzyl-1-(phenylsulfonyl)piperidine and its derivatives are crucial in the synthesis of compounds that have industrial relevance. For example, they can be used to create materials with specific properties, such as polymers with enhanced durability or chemicals with specialized functions .

Mecanismo De Acción

Target of Action

The primary target of 4-Benzyl-1-(Phenylsulfonyl)Piperidine is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

4-Benzyl-1-(Phenylsulfonyl)Piperidine interacts with its target, AChE, by acting as an inhibitor . By binding to AChE, it prevents the enzyme from breaking down acetylcholine in the synaptic cleft. This results in an increase in the concentration of acetylcholine, which can lead to prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE by 4-Benzyl-1-(Phenylsulfonyl)Piperidine affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter that plays a key role in muscle contraction, pain response, learning, and memory. By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing cholinergic transmission .

Result of Action

The result of 4-Benzyl-1-(Phenylsulfonyl)Piperidine’s action is an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects . This can enhance muscle contraction, pain response, and cognitive functions such as learning and memory.

Safety and Hazards

The safety data sheet indicates that 4-Benzylpiperidine is a combustible liquid and is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-4-benzylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c20-22(21,18-9-5-2-6-10-18)19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSYUQJJRUVDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-(phenylsulfonyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)

![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)

![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)

![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)

![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)

![2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)